Epsilon-pyrromycinone
Description
Classification and Structural Context within Anthracycline Aglycones
Epsilon-pyrromycinone is classified as an anthracycline aglycone, commonly referred to as an anthracyclinone. frontiersin.org These molecules form the core structure of anthracycline antibiotics, which are a class of aromatic polyketides. frontiersin.orgscirp.org The fundamental structure of an anthracyclinone is a tetracyclic 7,8,9,10-tetrahydro-5,12-naphthacenequinone scaffold. frontiersin.orgnih.gov In their natural and clinically used forms, anthracyclines are glycosides, meaning this aglycone core is attached to one or more sugar moieties. frontiersin.orgnih.gov
This compound is one of several aglycones that can be derived from the hydrolysis of various anthracycline antibiotics. nih.gov Its specific structure provides a foundational framework upon which different sugar molecules can be attached, leading to a wide diversity of anthracycline compounds with varying biological activities.
Historical Perspective of Academic Research on Pyrromycinones
The academic exploration of pyrromycinones is intrinsically linked to the broader history of anthracycline research. Early foundational work on anthracyclinones, including rhodomycinone and pyrromycinone, was notably advanced by researchers like Brockmann in the early 1960s. scirp.org The initial discovery of anthracyclines, such as doxorubicin (B1662922) and daunorubicin (B1662515) from the bacterium Streptomyces peucetius, spurred intensive investigation into their chemical structures and biological mechanisms. scirp.org
A significant focus of early research was the isolation and structural elucidation of the aglycone components obtained through the acid hydrolysis of these complex natural products. This led to the identification and characterization of various pyrromycinones, including this compound. The isolation of related compounds, such as ζ-pyrromycinone, provided insights into the biosynthetic pathways of anthracyclines, suggesting that reductive elimination of the C-7 oxygen could occur at certain stages. ethernet.edu.et This historical groundwork laid the foundation for understanding the chemical diversity within the anthracycline family and set the stage for future synthetic and semi-synthetic efforts.
Significance of this compound as a Research Scaffold
The true significance of this compound in contemporary research lies in its role as a "privileged scaffold". nih.govtudublin.ie In medicinal chemistry, a privileged scaffold is a molecular framework that is able to bind to multiple biological targets, making it a valuable starting point for the development of new drugs. nih.gov The anthracycline core, and by extension this compound, has proven to be such a scaffold in the pursuit of novel anticancer agents. nih.gov
The limitations of clinically used anthracyclines, such as multidrug resistance and cardiotoxicity, have driven the search for new analogues with improved therapeutic profiles. nih.govnih.govusp.br this compound provides a readily accessible chemical starting point for creating these new derivatives through a process known as glycodiversification, where different sugar units are attached to the aglycone. nih.govusp.br
Detailed Research Findings:
Recent research has demonstrated the practical application of this compound as a scaffold for generating novel anthracycline analogues with potential therapeutic benefits.
Synthesis of Deoxy-sugar Derivatives: In one study, this compound was used as the aglycone to synthesize 2'-deoxy-L-fucopyranosyl-epsilon-pyrromycinone. nih.gov This was achieved by treating di-O-acetyl-2-deoxy-L-fucopyranosyl bromide with this compound in the presence of mercuric bromide and mercuric cyanide, followed by deacetylation. nih.gov The resulting compound was a novel anthracycline analogue.
Development of 4-Deoxy-ε-pyrromycinone: More recently, 4-Deoxy-ε-pyrromycinone (4-Deo), a direct derivative, has been investigated as a promising lead compound for cancer treatment. nih.govnih.govtandfonline.com In vitro studies have shown that 4-Deo can inhibit the growth of certain cancer cells by inducing necrosis and arresting the cell cycle in the S phase. nih.govnih.gov Importantly, these studies also suggest that 4-Deo may have less damaging effects on healthy cells compared to some existing therapies. nih.govnih.gov In vivo experiments in tumor-bearing mouse models indicated that 4-Deo may inhibit tumor growth by triggering immunogenic cell death (ICD) and by modulating the tumor microenvironment. nih.govnih.gov This research highlights how modification of the this compound scaffold can lead to compounds with potentially improved safety and efficacy profiles. nih.govnih.govtandfonline.com
The use of this compound as a research scaffold allows for the systematic exploration of structure-activity relationships (SAR). patsnap.comgardp.org By synthesizing a library of derivatives with modifications at various positions, medicinal chemists can identify the specific structural features that contribute to desired biological activities while minimizing toxicity. This rational drug design approach, enabled by the versatility of the this compound scaffold, is crucial for the development of the next generation of anthracycline-based therapies.
Structure
2D Structure
3D Structure
Properties
CAS No. |
21288-61-9 |
|---|---|
Molecular Formula |
C22H20O9 |
Molecular Weight |
428.4 g/mol |
IUPAC Name |
methyl 2-ethyl-2,4,5,7,10-pentahydroxy-6,11-dioxo-3,4-dihydro-1H-tetracene-1-carboxylate |
InChI |
InChI=1S/C22H20O9/c1-3-22(30)7-12(25)13-8(17(22)21(29)31-2)6-9-14(19(13)27)20(28)16-11(24)5-4-10(23)15(16)18(9)26/h4-6,12,17,23-25,27,30H,3,7H2,1-2H3 |
InChI Key |
RWCVSDKDFSVZNF-UHFFFAOYSA-N |
SMILES |
CCC1(CC(C2=C(C3=C(C=C2C1C(=O)OC)C(=O)C4=C(C=CC(=C4C3=O)O)O)O)O)O |
Isomeric SMILES |
CC[C@]1(C[C@@H](C2=C(C3=C(C=C2[C@H]1C(=O)OC)C(=O)C4=C(C=CC(=C4C3=O)O)O)O)O)O |
Canonical SMILES |
CCC1(CC(C2=C(C3=C(C=C2C1C(=O)OC)C(=O)C4=C(C=CC(=C4C3=O)O)O)O)O)O |
Synonyms |
1-hydroxyaklavinone epsilon-pyrromycinone Galirubine |
Origin of Product |
United States |
Natural Occurrence and Isolation Methodologies in Academic Research
Identification of Epsilon-pyrromycinone-Producing Microorganisms
The production of ε-pyrromycinone is predominantly associated with microorganisms, particularly from the phylum Actinobacteria. Research has identified specific genera and species, often residing in unique ecological niches, as the natural sources of this compound.
The genus Streptomyces is a well-documented and primary producer of a vast array of secondary metabolites, including ε-pyrromycinone. Various species within this genus have been identified as sources of this anthracycline. For instance, Streptomyces galilaeus has been a subject of strain improvement studies to increase the yield of ε-pyrromycinone nih.gov. Another example is a blocked mutant of Streptomyces coeruleorubidus ME130-A4, which has been used in biotransformation studies involving ε-pyrromycinone nih.gov. Research has also led to the isolation of ε-pyrromycinone from an endophytic strain identified as Streptomyces sp. LRE541 nih.gov. These findings underscore the importance of the Streptomyces genus as a reliable source for the natural production of this compound.
Table 1: Examples of ε-pyrromycinone-Producing Streptomyces Strains
| Strain Name | Classification | Key Finding |
|---|---|---|
| Streptomyces galilaeus | Actinobacteria | Yield of ε-pyrromycinone was increased 12-fold through strain improvement nih.gov. |
| Streptomyces coeruleorubidus ME130-A4 | Actinobacteria | A blocked mutant used to biosynthesize new anthracycline antibiotics from ε-pyrromycinone nih.gov. |
| Streptomyces sp. LRE541 | Endophytic Actinobacteria | Isolated from Lilium davidii var. unicolor, shown to produce ε-pyrromycinone and 4-deoxy-ε-pyrromycinone nih.gov. |
Endophytes, which are microorganisms that live within plant tissues without causing apparent disease, represent a significant and relatively untapped source of novel bioactive compounds. In the context of ε-pyrromycinone, endophytic actinomycetes, particularly Streptomyces, have emerged as key producers nih.govresearchgate.net.
A notable example is the isolation of the endophytic strain Streptomyces sp. LRE541 from the root tissues of the medicinal plant Lilium davidii var. unicolor (Hoog) Cotton nih.gov. Chemical investigation of this strain's extract led to the identification of ε-pyrromycinone, alongside the related compound 4-deoxy-ε-pyrromycinone nih.gov. The isolation of producing strains from within medicinal plants suggests a symbiotic relationship that may influence the production of such secondary metabolites. The exploration of endophytic communities in various plants, such as Amphipterygium adstringens, has also yielded Streptomyces strains that produce other anthracyclines, highlighting the potential of these sources for discovering similar compounds oatext.com.
Bioprospecting, the search for new sources of chemical compounds and enzymes from nature, is fundamental to identifying novel producers of molecules like ε-pyrromycinone frontiersin.org. Research efforts are increasingly directed towards exploring unique and extreme environments, as organisms in these habitats may produce unique secondary metabolites as an adaptation strategy nih.gov. The isolation of ε-pyrromycinone-producing endophytes from medicinal plants like Lilium davidii is a direct result of targeted bioprospecting nih.gov. This approach is based on the hypothesis that medicinal plants may harbor microorganisms with the capacity to produce biologically active compounds. The ecological context of the producer, such as the host plant and geographical location, can significantly influence the diversity and chemical profile of the secondary metabolites produced mdpi.com.
Research Methodologies for Isolation and Purification
The isolation and purification of ε-pyrromycinone from microbial cultures is a multi-step process involving optimized cultivation, extraction, and chromatographic separation.
Optimizing the production of ε-pyrromycinone begins with the cultivation of the producing microorganism under controlled laboratory conditions. While specific optimization data for ε-pyrromycinone is not extensively detailed, strategies for related anthracyclines produced by Streptomyces can be informative. For example, research on Streptomyces peucetius var. caesius N47, a producer of the related compound ε-rhodomycinone, involved screening complex medium components and optimizing physical parameters nih.gov.
Key strategies often involve:
Medium Composition: Screening for suitable carbon and nitrogen sources is crucial. Studies have shown that components like soy peptone and beef extract can yield good growth for anthracycline-producing Streptomyces nih.gov.
Fermentation Parameters: Physical factors such as pH, temperature, aeration, and agitation rate are meticulously controlled during fermentation to maximize the yield of the desired secondary metabolite oatext.comnih.gov. For instance, optimal productivity for ε-rhodomycinone was achieved at temperatures around 30°C nih.gov. The OSMAC (One Strain, Many Compounds) approach, which involves varying cultivation parameters, is also used to induce the production of different metabolites from a single strain nih.gov.
Following fermentation, the target compound must be extracted from the culture broth and purified from a complex mixture of other metabolites.
Extraction: The first step typically involves separating the microbial biomass from the liquid culture broth via centrifugation. The bioactive compounds are then extracted from the filtered supernatant and/or the biomass using an appropriate organic solvent. Solvents like ethyl acetate and n-butanol are commonly used for extracting anthracyclines due to their polarity oatext.comfrontiersin.orgresearchgate.net. The organic phase, now containing the crude extract, is concentrated using a rotary evaporator frontiersin.org.
Chromatographic Purification: The crude extract undergoes several stages of purification using chromatographic techniques.
Column Chromatography: Initial purification often employs silica gel column chromatography to separate the extract into fractions based on polarity frontiersin.org.
High-Performance Liquid Chromatography (HPLC): Fractions showing the desired activity are further purified using HPLC. For final purification and isolation of pure compounds, semi-preparative HPLC is a precise and effective method. In the isolation of ε-pyrromycinone from Streptomyces sp. LRE541, the compound was purified from a fraction using semi-preparative HPLC, with detection at a specific retention time (8.965 min in one documented case) researchgate.net.
The purity and structure of the isolated ε-pyrromycinone are then confirmed using spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) researchgate.net.
Table 2: Summary of Isolation and Purification Techniques
| Step | Technique | Description |
|---|---|---|
| Extraction | Solvent Extraction | Use of organic solvents like ethyl acetate or n-butanol to partition the compound from the aqueous fermentation broth oatext.comfrontiersin.org. |
| Initial Purification | Silica Gel Column Chromatography | Separation of the crude extract into fractions of varying polarity frontiersin.org. |
| Final Purification | Semi-preparative HPLC | High-resolution separation technique used to isolate the pure compound from complex fractions researchgate.net. |
| Structure Elucidation | NMR and MS | Spectroscopic methods used to confirm the chemical structure of the isolated ε-pyrromycinone researchgate.net. |
Biosynthesis and Metabolic Engineering Research of Epsilon Pyrromycinone
Polyketide Biosynthesis Pathways Leading to the Anthracyclinone Core
The fundamental structure of anthracyclines, the anthracyclinone core, is assembled through the intricate workings of aromatic (type II) polyketide biosynthesis pathways. drugbank.com These pathways are responsible for generating a vast array of natural products in bacteria. nih.govf1000research.com The process begins with the formation of a polyketide backbone, which then undergoes a series of enzymatic modifications, including cyclizations and tailoring reactions, to yield the characteristic tetracyclic scaffold. asm.orgpnas.org
The biosynthesis of the anthracycline skeleton is initiated by Type II polyketide synthases (PKSs). drugbank.comnih.govf1000research.com These are multi-enzyme complexes composed of several discrete, monofunctional proteins that act in an iterative fashion. asm.org The core components of a Type II PKS include a ketosynthase (KSα), a chain length factor (CLF or KSβ), and an acyl carrier protein (ACP). asm.org The ACP carries the growing polyketide chain, while the KS and CLF work together to catalyze the condensation reactions that extend the chain, determining its final length. asm.org Once the full-length poly-β-keto chain is assembled, it is handed off to other enzymes like ketoreductases, cyclases, and aromatases that fold and modify it into the final aromatic structure. f1000research.comasm.org
Epsilon-pyrromycinone as a Key Biosynthetic Intermediate
Within the complex network of anthracycline biosynthesis, this compound and its close relatives, such as epsilon-rhodomycinone (B1195070), serve as critical intermediates. nih.govnih.gov Studies using blocked mutants—strains of bacteria where a specific gene in the biosynthetic pathway is inactivated—have been instrumental in identifying these intermediates. jst.go.jp When a pathway is blocked, the intermediate immediately preceding the non-functional enzyme tends to accumulate.
This compound is a precursor in the biosynthesis of other important anthracyclinones, such as daunomycinone. nih.gov Cosynthesis experiments, where different blocked mutants are grown together, have provided strong evidence for this relationship. nih.govresearchgate.net In these experiments, an intermediate accumulated by one mutant can be "fed" to a second mutant, which then converts it into a downstream product. researchgate.net Specifically, mutants of Streptomyces coeruleorubidus have been shown to convert exogenously supplied epsilon-rhodomycinone (a hydroxylated derivative of this compound) into daunorubicin (B1662515) glycosides. nih.gov This demonstrates that a metabolic pathway exists to transform these earlier anthracyclinones into the more complex structures of the daunomycin family. nih.govjst.go.jp
This compound is a branching point from which various other anthracyclines can be derived. Blocked mutants of Streptomyces coeruleorubidus ME130-A4 have been used to biotransform this compound into novel antibiotic compounds, namely 1-hydroxy-13-dihydrodaunomycin and N-formyl-1-hydroxy-13-dihydrodaunomycin. nih.govjst.go.jp Furthermore, strains of Streptomyces galilaeus are known to produce glycosides of this compound, indicating that it can serve as an aglycone substrate for glycosyltransferase enzymes. nih.govresearchgate.net These enzymes attach sugar moieties to the anthracyclinone core, a crucial step that significantly impacts the biological activity of the final molecule.
Enzymology and Genetic Basis of this compound Biosynthesis
The biosynthesis of this compound is governed by a cluster of genes, typically found together on the chromosome of the producing Streptomyces strain. asm.org These gene clusters encode all the necessary enzymes for constructing the molecule, from the initial polyketide chain to the final tailored aglycone. drugbank.com The process involves a cascade of enzymatic reactions. After the Type II PKS assembles the polyketide backbone, a series of tailoring enzymes, including ketoreductases (KR), cyclases (CYC), aromatases, and oxygenases, catalyze the subsequent steps of folding, cyclization, and modification to form the tetracyclic anthracyclinone structure. asm.orgpnas.org The identification of these enzymes often relies on gene cloning and heterologous expression, where genes from a producing organism are transferred into a different host to study the function of the individual proteins. drugbank.com
Table 1: Enzyme Classes in Anthracyclinone Biosynthesis
| Enzyme Class | Function in Biosynthesis |
| Type II Polyketide Synthase (PKS) | Iteratively condenses simple acyl-CoA precursors (e.g., malonyl-CoA) to form the initial poly-β-keto chain. f1000research.comasm.org |
| Ketoreductase (KR) | Reduces specific keto groups on the polyketide chain to hydroxyl groups, influencing the folding pattern. f1000research.com |
| Aromatase (ARO) / Cyclase (CYC) | Catalyzes the cyclization and subsequent aromatization of specific rings in the polyketide intermediate to form the aromatic core. f1000research.comasm.org |
| Oxygenase | Introduces hydroxyl groups at specific positions on the anthracyclinone scaffold, often as a final tailoring step. asm.orgpnas.org |
| Glycosyltransferase | Transfers sugar moieties from an activated sugar donor to the aglycone, forming the final anthracycline glycoside. frontiersin.orgmolaid.com |
Identification and Characterization of Biosynthetic Gene Clusters
The biosynthesis of ε-pyrromycinone, like other anthracyclines, is orchestrated by a type II polyketide synthase (PKS) gene cluster. These clusters house the genes encoding the enzymes responsible for constructing the polyketide backbone and tailoring it to the final aglycone structure.
In various Streptomyces species, the producing organisms, these gene clusters have been identified and characterized. For instance, the pyridomycin (B90888) biosynthetic gene cluster from Streptomyces pyridomyceticus NRRL B-2517 was identified within a 42.5-kb DNA region containing 26 open reading frames (ORFs). nih.govnih.gov This cluster includes genes for a hybrid nonribosomal peptide synthetase (NRPS)/PKS system. nih.gov Similarly, the coprisidin biosynthetic gene cluster in Streptomyces sp. SNU607 was identified as a type II PKS gene cluster with 30 putative ORFs. ijournals.cn
The general organization of these clusters involves a "minimal PKS" set of genes (encoding ketosynthase α, ketosynthase β, and an acyl carrier protein) that assemble the polyketide chain. ijournals.cn Surrounding these core genes are those encoding tailoring enzymes like cyclases, aromatases, ketoreductases, and oxygenases that modify the nascent polyketide chain to form the characteristic four-ring anthracycline structure of ε-pyrromycinone.
| Gene Cluster | Organism | Size (kb) | Number of ORFs | Key Features |
| Pyridomycin | Streptomyces pyridomyceticus NRRL B-2517 | 42.5 | 26 | Hybrid NRPS/PKS system nih.govnih.gov |
| Coprisidin | Streptomyces sp. SNU607 | - | 30 | Type II PKS ijournals.cn |
Glycosyltransferases and Tailoring Enzymes
The biological activity and diversity of anthracyclines are significantly influenced by the sugar moieties attached to the aglycone. This glycosylation is catalyzed by glycosyltransferases (GTs), a crucial class of tailoring enzymes. sigmaaldrich.com GTs transfer a sugar residue from an activated donor, typically a nucleotide sugar, to the aglycone. sigmaaldrich.com
In the context of ε-pyrromycinone-related compounds, several GTs have been characterized. For example, in the biosynthesis of cytorhodins, three different GTs (CytG1, CytG2, and CytG3) are involved in the sugar tailoring steps. researchgate.net CytG1 and CytL are responsible for C-7 glycosylation, while CytG2 and CytG3 are iterative GTs that can add multiple sugar units. researchgate.net Similarly, in cosmomycin biosynthesis, two GTs, CosG and CosK, have been identified and shown to be flexible in transferring deoxysugars to both sides of the aglycone. researchgate.net
Other tailoring enzymes play critical roles in modifying the ε-pyrromycinone scaffold. rsc.orgrsc.org These include oxygenases, methyltransferases, and reductases that introduce hydroxyl groups, methyl groups, and modify keto groups, respectively. rsc.org The concerted action of these enzymes fine-tunes the structure of the final anthracycline.
| Enzyme Type | Function | Example(s) | Source Organism |
| Glycosyltransferase | Attaches sugar moieties to the aglycone | CytG1, CytG2, CytG3, CosG, CosK researchgate.net | Streptomyces sp. SCSIO 1666, Streptomyces olindensis researchgate.net |
| Oxygenase | Introduces hydroxyl groups | - | - |
| Methyltransferase | Adds methyl groups | - | - |
| Reductase | Modifies keto groups | - | - |
Metabolic Engineering and Strain Improvement for Research Purposes
Metabolic engineering strategies have been instrumental in advancing the study of ε-pyrromycinone biosynthesis and for increasing its production for research.
Application of Blocked Mutants in Pathway Elucidation
The generation of "blocked mutants," organisms with a non-functional enzyme in a specific biosynthetic pathway, has been a cornerstone for elucidating the steps of anthracycline biosynthesis. ableweb.orgnih.gov When a particular enzyme is inactive, the substrate for that enzyme accumulates, allowing for its isolation and characterization.
For instance, a blocked mutant strain of Streptomyces violaceus A262, designated SU2-730, was found to produce only ε-rhodomycinone glycosides (epelmycins). researchgate.netjst.go.jp This indicated a blockage in a subsequent tailoring step. Similarly, a blocked mutant of Streptomyces coeruleorubidus, ME130-A4, was used to biosynthesize new anthracycline antibiotics from ε-pyrromycinone. nih.gov The analysis of various mutants blocked at different stages has allowed researchers to piece together the sequential steps of the biosynthetic pathway. researchgate.net
| Mutant Strain | Parent Strain | Accumulated Compound(s) | Blocked Step Indicated |
| SU2-730 | Streptomyces violaceus A262 | ε-rhodomycinone glycosides researchgate.netjst.go.jp | Post-glycosylation tailoring |
| ME130-A4 | Streptomyces coeruleorubidus | Precursors for new anthracyclines nih.gov | Specific tailoring reactions |
| G-162 | Streptomyces galilaeus | Free ε-pyrromycinone researchgate.net | Glycosylation |
Cosynthesis Experiments to Map Biosynthetic Steps
Cosynthesis experiments involve co-culturing two different blocked mutants. If one mutant accumulates an intermediate that the other mutant can convert into a later product, it provides evidence for the order of the blocked steps in the pathway. ableweb.org
This technique has been applied to map the biosynthetic pathways of anthracyclines. researchgate.net For example, cosynthesis between different mutant types of Streptomyces coeruleorubidus and Streptomyces galilaeus, which are blocked in the biosynthesis of glycosides of ε-pyrromycinone and aklavinone, led to the production of ε-rhodomycinone in certain combinations. researchgate.net These results helped in constructing a scheme illustrating the metabolic pathways leading to various anthracycline aglycones. researchgate.net
Genetic Manipulation for Enhanced Aglycone Production
Modern genetic manipulation techniques have been employed to increase the production of ε-pyrromycinone and related aglycones. core.ac.ukfrontiersin.org This often involves overexpressing key biosynthetic genes or deleting genes for competing pathways.
For example, an industrial strain of S. peucetius optimized for doxorubicin (B1662922) production was used as a background for engineering the biosynthesis of novel anthracyclines. nih.gov By introducing genes for specific glycosyltransferases and tailoring enzymes, researchers can direct the metabolic flux towards the production of desired aglycones. nih.gov The development of efficient genome editing tools like CRISPR/Cas9 has further expanded the possibilities for precise genetic manipulation to enhance the production of valuable secondary metabolites. nih.gov
Regulatory Mechanisms Influencing Biosynthesis
The biosynthesis of ε-pyrromycinone is tightly regulated at the genetic level. The expression of the biosynthetic gene clusters is often controlled by pathway-specific regulatory proteins, which can act as activators or repressors.
These regulatory genes are typically located within or near the biosynthetic gene cluster. Their expression can be influenced by various factors, including nutrient availability and the presence of signaling molecules. For instance, in Streptomyces griseus, the production of streptomycin (B1217042) is dependent on A-factor, a small signaling molecule. nih.gov While not directly ε-pyrromycinone, this illustrates a common regulatory strategy in Streptomyces. Understanding these regulatory networks is crucial for developing strategies to activate silent gene clusters and enhance the production of desired compounds. jmicrobiol.or.kr
Impact of Environmental Factors (e.g., Oxygen Limitation) on Production
The biosynthesis of secondary metabolites, including the anthracycline this compound, in microorganisms is profoundly influenced by environmental and culture conditions. For aerobic bacteria like those in the Streptomyces genus, which are primary producers of these compounds, oxygen availability is a critical parameter that can dictate metabolic fluxes and the yield of specific molecules. researchgate.netnih.gov While Streptomyces species require oxygen for growth, variations in its supply, particularly conditions of limitation or hypoxia, can trigger significant shifts from primary to secondary metabolism. nih.govresearchgate.net This response, however, is not uniform; oxygen limitation can stimulate the production of some secondary metabolites while inhibiting others. researchgate.net
Research into the biosynthesis of anthracyclines in Streptomyces galilaeus has provided specific insights into how aeration affects the production of this compound and related glycosides. researchgate.net A study involving a wild strain (JA 3043), a production mutant (G-167), and a blocked mutant (G-162) that accumulates free this compound demonstrated a direct correlation between oxygen supply and product yield. researchgate.netresearchgate.net It was observed that higher rates of oxygen absorption promoted greater accumulation of free this compound in the blocked mutant G-162. researchgate.netresearchgate.net Concurrently, the production of this compound glycosides in the wild type and the G-167 mutant was also enhanced under these conditions. researchgate.net Conversely, the formation of 7-deoxyaglycones was found to be lower in all strains at higher oxygen absorption rates. researchgate.net
The carbon source concentration is another environmental factor that interacts with aeration to control biosynthesis. The same study on S. galilaeus G-162 revealed that doubling the concentration of glucose in the culture medium led to a remarkable 120% increase in the yield of this compound. researchgate.net This indicates that both sufficient oxygen and an ample supply of primary metabolic precursors are crucial for maximizing the output of this specific aglycone.
These findings underscore that optimizing the production of this compound through fermentation requires careful control of environmental parameters. The relationship between oxygen supply and metabolite yield is complex and often strain-specific, necessitating empirical studies to define the optimal conditions for biosynthesis.
Interactive Data Table: Impact of Culture Conditions on ε-pyrromycinone Production in Streptomyces galilaeus G-162
| Strain | Environmental Condition | Observed Effect on ε-pyrromycinone Production | Quantitative Finding | Citation |
| S. galilaeus G-162 | Increased Oxygen Absorption Rate | Increased accumulation | Production was found to be higher. | researchgate.net |
| S. galilaeus G-162 | Two-fold Glucose Concentration | Increased yield | Yield increased by 120%. | researchgate.net |
Chemical Synthesis and Structural Modification Research of Epsilon Pyrromycinone and Its Derivatives
Total Synthetic Strategies towards Epsilon-pyrromycinone
The complete chemical synthesis of ε-pyrromycinone, a complex tetracyclic aglycone, has been a subject of significant research, leading to the development of elegant and efficient strategies.
Regiospecific Approaches
A key challenge in the synthesis of anthracyclinones like ε-pyrromycinone is controlling the regiochemistry, ensuring that functional groups are placed at the correct positions on the aromatic core. A notable achievement in this area is the regiospecific total synthesis of (±)-ε-pyrromycinone developed by Frank M. Hauser and Dipakranjan Mal. acs.orgacs.org Their approach provided a controlled and unambiguous route to the target molecule, overcoming issues of selectivity that can plague other synthetic methods. acs.org This strategy is significant because it also allowed for the synthesis of another related anthracyclinone, (±)-aklavinone, from a shared intermediate, demonstrating the versatility of the developed pathway. acs.orgacs.orggoogle.de The regiospecificity of such routes is crucial for producing structurally precise molecules for further study. capes.gov.br
Common Synthons in Pyrromycinone Synthesis
In the context of retrosynthetic analysis, a synthon is an idealized fragment of a molecule used to plan a synthesis. wikipedia.org The actual chemical reagent used to achieve the function of the synthon is known as the synthetic equivalent. wikipedia.org The Hauser and Mal synthesis of ε-pyrromycinone is distinguished by its use of a common synthon that serves as a cornerstone for building the tetracyclic system. acs.orgacs.org This strategy involves the connection of a nucleophilic synthon and an electrophilic synthon to construct the core structure. For instance, in the synthesis of a related compound, phenylacetic acid, a "COOH⁻" synthon (with cyanide as its synthetic equivalent) is reacted with a "PhCH₂⁺" synthon (with benzyl (B1604629) bromide as its synthetic equivalent). wikipedia.org In the regiospecific synthesis of ε-pyrromycinone, a key step involves the Hauser annulation, a process that constructs the aromatic portion of the molecule in a controlled manner from specific building blocks. acs.orgacs.org
Table 1: Examples of Synthons and Their Synthetic Equivalents This table provides general examples to illustrate the concept of synthons.
| Synthon | Type | Synthetic Equivalent |
|---|---|---|
| PhCH₂⁺ | Electrophilic (Carbocation) | Benzyl bromide (PhCH₂Br) |
| ⁻COOH | Nucleophilic (Carbanion) | Cyanide anion (CN⁻) |
| C₂H₄OH⁻ | Nucleophilic | Ethylene oxide |
Semi-synthetic Derivatization from this compound Aglycone
Once the ε-pyrromycinone aglycone is obtained, either through fermentation or total synthesis, it can be chemically modified to produce a variety of derivatives. This semi-synthetic approach is crucial for creating analogs with potentially improved properties.
Glycosidation Reactions (Chemical and Microbial)
Glycosylation, the attachment of sugar moieties to the aglycone, is a critical modification as the sugar portion of anthracyclines plays a vital role in their biological activity. nih.gov This can be achieved through both chemical methods and microbial biotransformation.
Chemical Glycosidation: Chemical synthesis offers a direct route to glycosylated analogs. For example, ε-pyrromycinone has been successfully glycosylated by treating it with protected sugar halides. nih.gov In one reported method, reacting ε-pyrromycinone with di-O-acetyl-2-deoxy-L-fucopyranosyl bromide in the presence of mercuric bromide and mercuric cyanide yielded the corresponding di-O-acetylated glycoside. nih.govresearchgate.net Subsequent deacetylation with sodium methoxide (B1231860) afforded the final 2'-deoxy-L-fucopyranosyl-ε-pyrromycinone. nih.govresearchgate.net This type of reaction, known as the Koenigs-Knorr reaction, is a classic method for forming glycosidic bonds.
Microbial Glycosidation: Biotransformation using microorganisms provides an alternative and often highly selective method for glycosylation. Blocked mutants of antibiotic-producing bacteria, which are unable to complete their native biosynthetic pathways, can be used to glycosylate exogenous aglycones. A blocked mutant of Streptomyces coeruleorubidus ME130-A4 has been shown to convert ε-pyrromycinone into new anthracycline antibiotics. jst.go.jpnih.gov Similarly, Streptomyces galilaeus has been studied for its ability to glycosylate ε-pyrromycinone. tandfonline.com Hydrolysis of antibiotics produced by certain Streptomyces strains has been shown to yield ε-pyrromycinone, confirming its role as the aglycone in their biosynthesis. researchgate.net
Table 2: Summary of Glycosidation Methods for ε-Pyrromycinone
| Method | Description | Example Reagents/Organisms | Reference |
|---|---|---|---|
| Chemical Synthesis | Reaction of the aglycone with an activated sugar donor, often using a promoter. | di-O-acetyl-2-deoxy-L-fucopyranosyl bromide, HgBr₂, Hg(CN)₂ | nih.gov |
| Microbial Biotransformation | Use of a microbial host, often a blocked mutant, to enzymatically attach a sugar. | Streptomyces coeruleorubidus ME130-A4 | jst.go.jpnih.gov |
Synthesis of Analogs with Modified Sugar Moieties
The synthesis of analogs with different sugar units is a key strategy for developing new anthracyclines. nih.gov Chemical methods have been employed to attach various deoxysugars to the ε-pyrromycinone core. For instance, in addition to the L-fucopyranosyl derivative mentioned above, di-O-acetyl-2-deoxy-D-erythro-pentopyranosyl chloride was reacted with ε-pyrromycinone to create another novel analog after deprotection. nih.govresearchgate.net
Metabolic engineering and combinatorial biosynthesis offer powerful tools for creating glycodiversified analogs. nih.gov These approaches involve expressing genes for sugar biosynthesis and glycosyltransferases from different pathways in a host organism. frontiersin.org For example, genes from the aclarubicin (B47562) biosynthetic pathway, which produces the N,N-dimethylated sugar L-rhodosamine, can be introduced into other Streptomyces species to generate hybrid anthracyclines with this modified sugar. frontiersin.org This strategy of mixing and matching biosynthetic genes allows for the production of "new-to-nature" anthracycline analogs with diverse sugar decorations. nih.gov
Structure-Activity Relationship (SAR) Studies in Molecular Interaction Research
Structure-activity relationship (SAR) studies are essential for understanding how the chemical structure of a molecule relates to its biological activity. For anthracyclines, the mechanism of action generally involves the flat anthraquinone (B42736) core intercalating into DNA, while the sugar moiety at the C-7 position interacts with the DNA minor groove, enhancing binding and influencing activity. nih.gov
Design and Synthesis of Analogs for Mechanistic Probes
The generation of this compound analogs is a crucial strategy for elucidating its mechanism of action and for creating novel compounds with potentially enhanced therapeutic properties. researchgate.net The synthesis of such derivatives allows researchers to probe the specific interactions between the molecule and its biological targets. By systematically altering the chemical structure of the parent compound, scientists can investigate the roles of different functional groups in its activity.
A significant area of research has been the synthesis of glycosylated derivatives of this compound. The sugar moiety of anthracyclines is known to play a critical role in their biological activity, influencing factors such as DNA binding, cellular uptake, and interaction with enzymes. To probe these interactions for this compound, researchers have synthesized novel glycosides.
These synthetic analogs serve as mechanistic probes to dissect the structure-activity relationships (SAR) of the this compound scaffold. By evaluating the biological activity of these new compounds, researchers can deduce the importance of the sugar's stereochemistry and substitution pattern. This knowledge is instrumental in designing future derivatives with improved selectivity and efficacy. The development of such probes is a foundational step toward understanding the complex biology of these anthracyclinones. nih.gov
Investigating Structural Features Critical for Molecular Targeting
Identifying the specific structural components of this compound that are essential for its interaction with molecular targets is fundamental to understanding its anticancer potential. This is often achieved by comparing the biological activities of this compound with those of its close structural analogs.
A key structural feature of the this compound molecule is the hydroxyl group at the C-4 position of the anthraquinone core. To investigate the significance of this functional group, researchers have isolated and studied its naturally occurring analog, 4-deoxy-ε-pyrromycinone, which lacks this hydroxyl group. researchgate.netnih.gov Both compounds have been extracted from endophytic Streptomyces species and evaluated for their cytotoxic activities against various cancer cell lines. nih.gov
Comparative studies have revealed that both this compound and 4-deoxy-ε-pyrromycinone exhibit anticancer properties, but with differing potencies. For instance, in one study, this compound (referred to as compound 2) showed IC50 values of 12.9 ± 2.13 µg/mL against RKO colon cancer cells and 17.29 ± 2.28 μg/mL against HGC-803 gastric cancer cells. nih.govswxzz.com In the same studies, 4-deoxy-ε-pyrromycinone (compound 1) displayed IC50 values of 14.96 ± 2.6 µg/mL and 25.24 ± 1.23 μg/mL against the same cell lines, respectively. nih.govswxzz.com
The data suggests that while the 4-deoxy analog retains significant cytotoxic activity, the presence of the C-4 hydroxyl group in this compound may contribute to a more potent effect against certain cancer cell lines. This indicates that the C-4 hydroxyl group is a critical structural feature for optimizing the molecular targeting and efficacy of the compound, likely by influencing its binding affinity to target molecules such as DNA or associated enzymes. These findings highlight the importance of the oxygenation pattern on the anthraquinone ring for the biological activity of this class of compounds.
Data Tables
Table 1: Cytotoxicity (IC50) of this compound and its 4-deoxy Analog
| Compound | Cancer Cell Line | IC50 (µg/mL) | Reference |
|---|---|---|---|
| This compound | RKO (Colon) | 12.9 ± 2.13 | nih.gov |
| 4-deoxy-ε-pyrromycinone | RKO (Colon) | 14.96 ± 2.6 | nih.gov |
| This compound | SW1990 (Pancreatic) | 19.3 ± 4.32 | nih.gov |
| This compound | A549 (Lung) | 16.8 ± 0.75 | nih.gov |
| This compound | HepG2 (Liver) | 18.6 ± 3.03 | nih.gov |
| This compound | HGC-803 (Gastric) | 17.29 ± 2.28 | swxzz.com |
Table 2: Compound Names Mentioned in the Article
| Compound Name |
|---|
| 4-deoxy-ε-pyrromycinone |
| di-O-acetyl-2-deoxy-D-erythrho-pentopyranosyl chloride |
| di-O-acetyl-2-deoxy-L-fucopyranosyl bromide |
| This compound |
| 2'-deoxy-D-erythro-pentopyranosyl-epsilon-pyrromycinone |
Molecular and Cellular Biology Research with Epsilon Pyrromycinone
Fundamental Mechanisms of Molecular Interaction
The biological activity of epsilon-pyrromycinone stems from its direct interactions with crucial cellular macromolecules, including nucleic acids and proteins. These interactions disrupt normal cellular functions, leading to the observed cytotoxic effects.
Interaction with Nucleic Acids (e.g., DNA Intercalation Studies)
A primary mechanism of action for many anthracyclines, including this compound, is their ability to intercalate into DNA. wikipedia.orgijabbr.comnih.gov This process involves the insertion of the planar aromatic ring system of the molecule between the base pairs of the DNA double helix. wikipedia.orgijabbr.com This insertion leads to several structural distortions in the DNA, such as unwinding of the helix and an increase in the distance between adjacent base pairs. wikipedia.orgnih.govnih.gov
The interaction is stabilized by the formation of a stable complex, often involving hydrogen bonding and hydrophobic interactions between the molecule and the DNA. atdbio.com The amino sugar moiety present in many anthracyclines can further enhance binding through interactions with the minor groove of DNA. nih.gov These structural alterations interfere with the normal functions of DNA-associated proteins like polymerases and transcription factors, ultimately disrupting DNA replication and transcription. ijabbr.com
Enzyme Interaction and Inhibition at the Molecular Level
This compound is known to inhibit topoisomerase II, a critical enzyme involved in managing the topological state of DNA during replication, transcription, and repair. nih.govijabbr.com Topoisomerase II functions by creating transient double-stranded breaks in the DNA, allowing another DNA segment to pass through, and then resealing the break. nih.gov
This compound and other related compounds act as topoisomerase poisons by stabilizing the transient complex formed between the enzyme and the cleaved DNA. nih.govnih.gov This prevents the re-ligation of the DNA strands, leading to the accumulation of permanent double-stranded breaks. nih.gov The resulting DNA damage triggers cellular stress responses and can ultimately lead to programmed cell death (apoptosis). ijabbr.com
Protein Binding Studies
Beyond its interaction with DNA and topoisomerases, this compound can also bind to other proteins, which can influence its distribution and activity. A key protein in this regard is human serum albumin (HSA), the most abundant protein in blood plasma. mdpi.comfrontiersin.org HSA acts as a carrier for a wide variety of molecules, including many drugs, affecting their pharmacokinetics and pharmacodynamics. mdpi.comnih.gov
The binding of drugs to HSA is a reversible process and can impact the concentration of the free, active form of the drug in circulation. nih.gov Studies on the interaction of various small molecules with HSA have shown that binding affinity can be influenced by the chemical structure of the compound. frontiersin.orgnih.gov While specific quantitative binding data for this compound to HSA is not detailed in the provided search results, the general principles of drug-protein binding suggest that such interactions are likely to occur and play a role in its biological effects. frontiersin.orgnih.gov
Modulation of Cellular Processes (in vitro cell line studies)
The molecular interactions of this compound translate into significant effects at the cellular level, primarily impacting cell growth and survival. These effects have been demonstrated in various cancer cell lines.
Impact on Cell Proliferation and Viability
In vitro studies have consistently shown that this compound possesses potent anticancer activities by inhibiting cell proliferation and reducing cell viability across a range of cancer cell lines. nih.govnih.gov For instance, research has demonstrated its cytotoxic effects against RKO (colon carcinoma), SW1990 (pancreatic adenocarcinoma), A549 (lung carcinoma), and HepG2 (hepatocellular carcinoma) cells. nih.govnih.gov
The effectiveness of this compound is often quantified by its IC50 value, which represents the concentration of the compound required to inhibit the growth of 50% of a cell population. The table below summarizes the reported IC50 values for this compound against various cancer cell lines.
| Cell Line | Cancer Type | IC50 (µg/mL) |
| RKO | Colon Carcinoma | 12.9 ± 2.13 |
| SW1990 | Pancreatic Adenocarcinoma | 19.3 ± 4.32 |
| A549 | Lung Carcinoma | 16.8 ± 0.75 |
| HepG2 | Hepatocellular Carcinoma | 18.6 ± 3.03 |
| Data from Ma, A., et al. (2021). nih.govnih.gov |
These findings highlight the broad-spectrum antiproliferative activity of this compound. nih.gov
Induction of Apoptosis Pathways
A key mechanism through which this compound exerts its anticancer effects is the induction of apoptosis, or programmed cell death. nih.govnih.gov Apoptosis is a crucial process for removing damaged or unwanted cells and is tightly regulated by complex signaling pathways. invitro.com.aumdpi.com Cancer cells often develop mechanisms to evade apoptosis, contributing to their uncontrolled growth. invitro.com.au
Studies have shown that treatment with extracts containing this compound can induce apoptosis in cancer cells in a dose-dependent manner. nih.govnih.govresearchgate.net The process of apoptosis involves a cascade of events, including the activation of caspases, which are proteases that dismantle the cell. nih.govmedchemexpress.com There are two main apoptosis pathways: the extrinsic (death receptor) pathway and the intrinsic (mitochondrial) pathway. nih.govfrontiersin.org The intrinsic pathway, often triggered by cellular stress and DNA damage, involves the release of pro-apoptotic factors from the mitochondria, such as cytochrome c. mdpi.comnih.gov This leads to the formation of the apoptosome and the activation of caspase-9, which in turn activates executioner caspases like caspase-3. nih.govmedchemexpress.com
While the precise apoptotic pathways activated by pure this compound require further detailed investigation, the available data strongly suggests that its ability to cause DNA damage through intercalation and topoisomerase II inhibition is a major trigger for initiating the apoptotic cascade in cancer cells. nih.govnih.gov
Cell Cycle Perturbation Analysis (e.g., Cell Cycle Arrest)
Research into the specific effects of purified ε-pyrromycinone on cell cycle progression is still emerging. However, studies on extracts containing ε-pyrromycinone have provided initial insights into its potential role in cell cycle perturbation.
An extract derived from the endophytic fungus Streptomyces sp. LRE541, which contains ε-pyrromycinone, neoechinulin (B12335001) A, and 4-deoxy-ε-pyrromycinone, has been shown to inhibit the proliferation of cancer cells by inducing cell cycle arrest. nih.govnih.gov When tested on human colon carcinoma (RKO) and stomach cancer (SGC-7901) cell lines, the extract caused the cells to arrest in the S phase of the cell cycle. nih.govnih.gov This S phase arrest was observed to be dose-dependent, suggesting that higher concentrations of the active compounds in the extract lead to a more pronounced halt in DNA synthesis and cell proliferation. nih.govnih.gov While these findings point to a potential mechanism of action for the compounds within the extract, further studies using isolated ε-pyrromycinone are required to definitively attribute this S phase arrest activity to the compound itself.
Table 1: Effect of LRE541 Extract (Containing ε-pyrromycinone) on Cell Cycle
| Cell Line | Cancer Type | Observed Effect | Reference |
|---|---|---|---|
| RKO | Colon Carcinoma | S Phase Arrest | nih.gov |
Investigation of Cellular Migration Effects
Recent research has specifically identified ε-pyrromycinone as an inhibitor of cancer cell migration and invasion. researchgate.net In a study investigating the biological activities of compounds isolated from Streptomyces sp. LRE541, ε-pyrromycinone (referred to as compound 2 in the study) was found to inhibit the invasion and migration of human lung cancer cells (A549). researchgate.net
Interestingly, the study noted that while ε-pyrromycinone displayed cytotoxic activity against several other cancer cell lines, it did not show significant cytotoxicity against A549 cells. nih.govresearchgate.net This finding suggests that the compound's effect on A549 cell migration is not a secondary consequence of cell death but rather a specific inhibitory action on the cellular machinery responsible for movement and invasion. researchgate.net This indicates a potential therapeutic application for ε-pyrromycinone as an anti-metastatic agent, which could inhibit the spread of cancer cells rather than solely targeting their growth. researchgate.net
Table 2: Investigated Biological Activities of ε-pyrromycinone
| Activity | Cell Line | Cell Line Description | Finding | Reference |
|---|---|---|---|---|
| Cytotoxicity | RKO | Human Colon Carcinoma | IC₅₀: 12.9 ± 2.13 µg/mL | nih.gov |
| Cytotoxicity | SW1990 | Human Pancreatic Cancer | IC₅₀: 19.3 ± 4.32 µg/mL | nih.gov |
| Cytotoxicity | A549 | Human Lung Cancer | IC₅₀: 16.8 ± 0.75 µg/mL | nih.gov |
| Cytotoxicity | HepG2 | Human Liver Cancer | IC₅₀: 18.6 ± 3.03 µg/mL | nih.gov |
Advanced Analytical and Spectroscopic Research Methodologies for Epsilon Pyrromycinone
High-Resolution Chromatographic Techniques for Purity and Analysis
High-resolution chromatography is fundamental for the isolation and purity assessment of epsilon-pyrromycinone from complex mixtures, such as extracts from the endophytic fungus Streptomyces sp. LRE541. nih.gov These techniques are crucial for ensuring that the compound is free from impurities that could interfere with subsequent structural and biological analyses.
Semi-preparative High-Performance Liquid Chromatography (HPLC) has been successfully used to purify this compound. nih.govresearchgate.net In one study, a fraction containing the compound was re-chromatographed using semi-preparative HPLC, yielding the pure compound at a retention time of 8.965 minutes. researchgate.net The efficiency of HPLC lies in its ability to separate compounds with high resolution and accuracy. openaccessjournals.com The choice of stationary phase, mobile phase composition, flow rate, and pressure are critical parameters that are optimized to achieve the desired separation. researchgate.net
UHPLC-MS/MS in Metabolite Profiling
Ultra-High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (UHPLC-MS/MS) is a powerful tool for the comprehensive analysis of metabolites in biological extracts. frontiersin.org This technique was utilized to create a chemical profile of an extract from Streptomyces sp. LRE541, which revealed the presence of thirty-nine antitumor compounds, including this compound. nih.gov UHPLC enhances the separation resolution and reduces analysis time compared to conventional HPLC. ijrpc.com The coupling with MS/MS allows for the sensitive and selective detection and quantification of individual metabolites. protocols.iobiorxiv.org The process involves the separation of compounds by UHPLC, followed by their ionization and fragmentation in the mass spectrometer, providing detailed structural information. protocols.io
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Conformation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the definitive structural elucidation of organic molecules like this compound. weebly.comresearchgate.net It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. weebly.comethernet.edu.et The structural identification of this compound isolated from Streptomyces sp. LRE541 was confirmed through 1D and 2D NMR spectroscopic analyses. nih.gov
1D and 2D NMR Techniques (e.g., HMBC, HSQC)
One-dimensional (1D) NMR, including ¹H and ¹³C NMR, provides fundamental information about the types and numbers of protons and carbons in a molecule. libretexts.org However, for complex structures like this compound, two-dimensional (2D) NMR experiments are essential to establish the complete atomic connectivity. mdpi.com
Heteronuclear Single Quantum Coherence (HSQC): This experiment identifies direct one-bond correlations between protons and the carbons to which they are attached. emerypharma.comcolumbia.edu The ¹H spectrum is displayed on one axis and the ¹³C spectrum on the other, with cross-peaks indicating direct C-H bonds. emerypharma.comsdsu.edu
Heteronuclear Multiple Bond Correlation (HMBC): This technique reveals longer-range correlations between protons and carbons, typically over two or three bonds. emerypharma.comcolumbia.edu It is particularly useful for identifying connections between structural fragments and for assigning quaternary carbons (carbons with no attached protons). emerypharma.comyoutube.com
The combined interpretation of HSQC and HMBC spectra allows for the piecing together of the molecular skeleton of this compound. emerypharma.comresearchgate.net
Table 1: Key 2D NMR Techniques for this compound Structural Analysis
| Technique | Information Provided | Application to this compound |
| HSQC | Direct one-bond ¹H-¹³C correlations | Identifies which protons are directly attached to which carbon atoms in the anthracycline core and any side chains. emerypharma.comcolumbia.edu |
| HMBC | Long-range (2-3 bond) ¹H-¹³C correlations | Establishes connectivity between different parts of the molecule, including linking protons to non-protonated carbons. emerypharma.comcolumbia.edu |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a critical analytical technique used to determine the molecular weight and deduce the structure of compounds through fragmentation analysis. uni-saarland.de High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can help in determining the elemental composition of a molecule. uni-saarland.delibretexts.org
In the context of this compound, MS analysis provides the mass-to-charge ratio (m/z) of the molecular ion, which corresponds to its molecular weight. libretexts.org The fragmentation pattern observed in the mass spectrum offers valuable clues about the compound's structure. uni-saarland.de The fragmentation of the molecular ion results in smaller, charged fragments, and the analysis of the mass differences between these fragments can help identify the loss of specific neutral molecules, thereby aiding in the structural elucidation. uni-saarland.dechromatographyonline.com
Spectroscopic Techniques for Molecular Interaction Studies (e.g., UV-Vis Spectroscopy)
Ultraviolet-Visible (UV-Vis) spectroscopy is a technique used to study the electronic transitions within a molecule. numberanalytics.com It is based on the principle that molecules absorb light at specific wavelengths, which provides information about their electronic structure and functional groups. numberanalytics.comnumberanalytics.com The presence of chromophores, or light-absorbing groups, in a molecule gives rise to characteristic absorption bands in the UV-Vis spectrum. upi.edu
For a compound like this compound, which contains a chromophoric anthraquinone (B42736) core, UV-Vis spectroscopy can be used to confirm the presence of this key structural feature. upi.edu Furthermore, changes in the UV-Vis spectrum upon interaction with other molecules, such as proteins or DNA, can provide insights into binding events and molecular interactions. nih.govresearchgate.net The technique can be used to determine the concentration of a substance in solution by applying the Beer-Lambert law. numberanalytics.com
Future Directions in Epsilon Pyrromycinone Academic Research
Untapped Microbial Sources and Biodiversity Exploration
The discovery of ε-pyrromycinone has been predominantly linked to species of the bacterial genus Streptomyces. researchgate.netnih.gov Specifically, endophytic actinomycetes, which reside within plant tissues, have emerged as a noteworthy source. nih.govresearchgate.net For instance, Streptomyces sp. LRE541, an endophyte isolated from the roots of Lilium davidii var. unicolor, has been shown to produce ε-pyrromycinone. nih.gov This highlights the vast, yet underexplored, microbial biodiversity as a reservoir for novel natural products.
Future research should prioritize the exploration of untapped and unique ecological niches. researchgate.net Environments such as hot springs, deep-sea vents, and the microbiomes of various plants and marine organisms could host novel actinomycete strains with the genetic capacity to produce ε-pyrromycinone or its previously unknown derivatives. researchgate.netbiodiversa.eu Isolating microbes from these extreme or competitive environments may yield strains that produce compounds with unique bioactivities. researchgate.net Systematic screening programs that focus on microbial diversity from diverse geographical locations and under various culture conditions (e.g., pH, salinity) could significantly expand the known producers of this compound. researchgate.net
Table 1: Examples of Microbial Sources for Anthracycline Aglycones
| Microbial Source | Compound Produced | Environment/Host |
|---|---|---|
| Streptomyces sp. LRE541 | Epsilon-pyrromycinone, 4-deoxy-ε-pyrromycinone | Endophyte from Lilium davidii var. unicolor nih.gov |
| Streptomyces coeruleorubidus ME130-A4 | Used for biotransformation of ε-pyrromycinone nih.gov | Blocked mutant strain nih.gov |
| Streptomyces peucetius var. caesius | ɛ-rhodomycinone | Soil bacterium researchgate.net |
Advanced Synthetic Biology and Chemoenzymatic Approaches for Analog Generation
While total synthesis of ε-pyrromycinone has been achieved, future research will likely focus on more flexible and efficient methods for generating a diverse library of analogs. acs.org Advanced synthetic biology and chemoenzymatic strategies offer powerful platforms for this purpose. nih.gov Synthetic biology tools can be used to engineer microbial hosts, such as Streptomyces or E. coli, for the heterologous expression of the ε-pyrromycinone biosynthetic gene cluster (BGC). frontiersin.org Once established, this platform would allow for genetic manipulation to create novel derivatives. mdpi.com
Chemoenzymatic synthesis, which combines the selectivity of enzymes with the practicality of chemical reactions, provides a modular approach to generating analogs. nih.gov For example, specific glycosyltransferases could be used to attach various sugar moieties to the ε-pyrromycinone core, a crucial step for biological activity. acs.orgnih.gov This approach allows for the late-stage diversification of advanced intermediates, enabling the rapid production of numerous analogs for structure-activity relationship (SAR) studies. nih.gov Such strategies could lead to the development of compounds with enhanced efficacy or novel mechanisms of action. mdpi.com
Deeper Elucidation of Biosynthetic Pathways and Regulatory Networks
A comprehensive understanding of the ε-pyrromycinone biosynthetic pathway is fundamental to its targeted manipulation. While the general pathway for anthracyclines is known, the specific enzymes, their mechanisms, and the regulatory networks controlling their expression are not fully elucidated. core.ac.uk Future research should focus on identifying and characterizing the complete BGC responsible for ε-pyrromycinone production. springernature.com This involves gene knockout studies, heterologous expression of pathway segments, and in vitro characterization of individual enzymes (e.g., polyketide synthases, cyclases, oxygenases).
Furthermore, investigating the gene regulatory networks that govern the expression of the BGC is critical. nih.govarxiv.org Studies on how factors like nutrient availability (e.g., phosphate, glucose) and signaling molecules influence the production of related anthracyclines suggest complex regulatory control. researchgate.netresearchgate.net By integrating transcriptomics, proteomics, and metabolomics data, researchers can build comprehensive models of these regulatory networks. plos.org This knowledge is essential for rationally engineering overproducing strains or for activating silent BGCs to discover new compounds. frontiersin.org
Computational Chemistry and Molecular Dynamics Simulations for Interaction Prediction
Computational approaches are poised to accelerate research into ε-pyrromycinone and its analogs. riken.jp Molecular dynamics (MD) simulations can provide atomic-level insights into the dynamic behavior of ε-pyrromycinone and how it interacts with biological macromolecules like DNA or specific enzymes. frontiersin.orgresearchgate.net These simulations can predict binding modes, calculate binding affinities, and reveal the conformational changes that occur upon binding, offering a mechanistic understanding that is often difficult to obtain through experimental methods alone. ucl.ac.ukmdpi.com
In silico screening and structure-based drug design can be used to predict the biological activity of novel, computationally designed ε-pyrromycinone analogs. riken.jp By modeling interactions with known cancer targets, researchers can prioritize the synthesis of compounds with the highest predicted potency and selectivity. nlk.cz Quantum chemical calculations can further refine these predictions by providing accurate analyses of molecular interactions. riken.jparxiv.org This "design-build-test-learn" cycle, accelerated by computational chemistry, can significantly streamline the discovery of new drug leads. mdpi.com
Table 2: Computational Approaches in Drug Discovery
| Computational Method | Application for this compound Research | Potential Outcome |
|---|---|---|
| Molecular Docking | Predict binding poses and affinity of ε-pyrromycinone analogs to target proteins. | Prioritization of analogs for synthesis. researchgate.net |
| Molecular Dynamics (MD) Simulations | Simulate the dynamic stability of the compound-target complex over time. frontiersin.org | Understanding of interaction stability and mechanism. ucl.ac.uk |
| Quantum Chemistry | Calculate precise interaction energies and electronic properties. nlk.cz | Accurate prediction of binding and reactivity. riken.jp |
| Machine Learning | Develop predictive models for activity and other properties based on existing data. riken.jp | In silico screening of large virtual compound libraries. |
Application as a Research Tool for Biological Pathway Probes
Beyond its potential as a therapeutic agent, ε-pyrromycinone and its derivatives can be developed into valuable chemical probes to investigate fundamental biological processes. researchgate.netbeilstein-journals.org The core structure can be modified with reporter tags, such as fluorescent dyes or biotin, to create probes for use in cellular imaging or affinity chromatography. These tools could be used to visualize the compound's subcellular localization or to identify its direct molecular targets within the cell.
By designing analogs with specific and potent activity against a single protein target, ε-pyrromycinone-based probes could be used to dissect complex signaling pathways. nih.govnih.gov For instance, a highly selective inhibitor could be used to probe the role of a specific kinase or transcription factor in cancer cell proliferation or survival. The development of a suite of such probes, each with a subtly different activity profile, would constitute a powerful toolkit for chemical biology and systems biology research, helping to unravel the complex networks that underpin cellular function and disease. sri.com
Q & A
Q. What are the primary mechanisms of action of epsilon-pyrromycinone against cancer cell lines, and how can these be experimentally validated?
this compound’s cytotoxicity is often attributed to intercalation with DNA or inhibition of topoisomerase II, but validation requires systematic approaches:
- IC50 determination : Use standardized assays (e.g., MTT or SRB) across multiple cell lines (e.g., HeLa, MCF-7) with cisplatin as a positive control .
- Mechanistic assays : Employ fluorescence-based DNA-binding studies or gel electrophoresis to confirm DNA interaction. For enzyme inhibition, use in vitro topoisomerase II activity assays with purified enzymes .
- Tool recommendation : Use AI-driven literature tools like Epsilon AI to cross-reference mechanistic hypotheses with existing studies and identify gaps .
Q. What analytical techniques are most reliable for quantifying this compound in biological samples?
- HPLC-MS/MS : Offers high sensitivity and specificity for quantifying low concentrations in plasma or tissue homogenates. Validate with calibration curves (R² > 0.99) and spike-recovery tests (85–115% recovery) .
- UV-Vis spectroscopy : Suitable for purity checks during synthesis. Use λ_max = 480 nm (specific to anthracycline chromophores) with molar extinction coefficient calibration .
- Critical step : Include internal standards (e.g., daunorubicin) to control for matrix effects in biological samples .
Advanced Research Questions
Q. How can researchers design experiments to resolve contradictions in reported cytotoxicity data for this compound across studies?
- PICO framework : Define Population (specific cell lines), Intervention (dose range, exposure time), Comparison (positive/negative controls), and Outcome (IC50, apoptosis markers) to standardize experimental parameters .
- Meta-analysis : Aggregate data from public repositories (e.g., ChEMBL) using tools like Epsilon AI to identify confounding variables (e.g., serum concentration in culture media) .
- Statistical reconciliation : Apply mixed-effects models to account for inter-study variability, and perform sensitivity analyses on outliers .
Q. What methodological strategies are effective in distinguishing this compound’s direct anticancer effects from off-target cytotoxicity?
- Genome-wide CRISPR screens : Identify gene knockouts that modulate this compound sensitivity, highlighting target pathways .
- Proteomic profiling : Use SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture) to quantify protein expression changes post-treatment, filtering out non-specific effects .
- Dose-response validation : Compare cytotoxicity curves with known off-target agents (e.g., doxorubicin) to assess specificity .
Q. How can researchers optimize the synthesis protocol for this compound to improve yield and purity for in vivo studies?
- DOE (Design of Experiments) : Vary parameters like fermentation pH, temperature, and Streptomyces sp. strain selection to identify optimal conditions .
- Purification steps : Use gradient elution in flash chromatography (silica gel, CH₂Cl₂/MeOH) followed by recrystallization (ethanol/water) .
- QC metrics : Monitor purity via HPLC (>95%) and confirm structure with ¹H/¹³C NMR (e.g., δ 13.2 ppm for carbonyl carbons) .
Q. What statistical approaches are recommended for analyzing synergistic effects between this compound and other chemotherapeutic agents?
- Combination Index (CI) : Calculate using the Chou-Talalay method (CompuSyn software), where CI < 1 indicates synergy .
- Isobologram analysis : Plot dose-response curves for individual vs. combined agents to visualize additive/synergistic regions .
- Validation : Repeat experiments in 3D tumor spheroids to mimic in vivo conditions and reduce false positives from monolayer assays .
Methodological Resources
- Data standardization : Follow the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to refine research questions .
- Literature synthesis : Use Epsilon AI to generate annotated bibliographies and identify understudied mechanisms (e.g., mitochondrial toxicity) .
- Ethical compliance : For in vivo studies, document participant selection criteria and statistical power calculations per institutional guidelines .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
